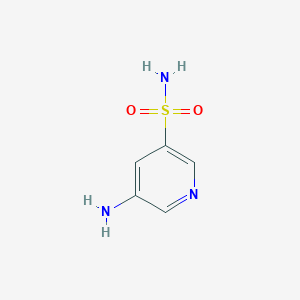

5-Aminopyridine-3-sulfonamide

描述

Contextualization within Aminopyridine and Sulfonamide Chemistry

5-Aminopyridine-3-sulfonamide integrates two key pharmacophores: the aminopyridine moiety and the sulfonamide group. The aminopyridine core is a structural element found in numerous biologically active compounds. For instance, aminopyridine-based structures have been identified as c-Jun N-terminal kinase (JNK) inhibitors, which are implicated in inflammatory diseases and neurodegenerative disorders. nih.gov The pyridine (B92270) ring itself, a nitrogen-containing heterocycle, imparts specific electronic and solubility properties to molecules.

The sulfonamide group (-SO2NH2) is a cornerstone of medicinal chemistry, most famously associated with the first generation of antibacterial "sulfa drugs." researchgate.netresearchgate.net Beyond their antimicrobial activity, sulfonamides are known to inhibit a variety of enzymes, a characteristic attributed to the ability of the sulfonamide anion (SO2NH−) to bind to metal ions, such as the zinc ion in the active site of metalloenzymes. mdpi.comnih.gov This functional group is present in drugs targeting a wide range of conditions, including diuretics, and treatments for glaucoma and epilepsy. researchgate.netmdpi.com The combination of these two moieties in this compound creates a molecule with a rich chemical profile, ripe for exploration and modification.

Significance in Contemporary Medicinal Chemistry Research

The true value of this compound in modern medicinal chemistry lies in its role as a versatile building block for synthesizing more complex molecules with tailored biological activities. Its structure allows for chemical modifications at multiple sites, enabling the generation of extensive compound libraries for screening against various therapeutic targets.

A significant area of research for sulfonamide derivatives, including those derived from pyridine-3-sulfonamide (B1584339), is the inhibition of carbonic anhydrases (CAs). mdpi.commdpi.comnih.gov CAs are a family of metalloenzymes that play crucial roles in numerous physiological processes. nih.gov Certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development. mdpi.comnih.gov The sulfonamide group acts as a key zinc-binding group, essential for inhibiting these enzymes. nih.gov Research has demonstrated that pyridine-3-sulfonamide derivatives can be potent and selective inhibitors of these cancer-associated CA isoforms. mdpi.com

Furthermore, the aminopyridine portion of the molecule can be leveraged to target other enzyme families, such as kinases. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Aminopyrimidine derivatives, structurally related to aminopyridines, have been successfully developed as potent epidermal growth factor receptor (EGFR) inhibitors for cancer therapy. nih.gov Similarly, aminopyridine-based compounds have been investigated as inhibitors of serine-threonine kinases like JNK and Aurora kinases. nih.govnih.govgoogle.com

The synthesis of derivatives often involves reactions targeting the amino group or the pyridine ring itself. For example, the amino group can be functionalized to introduce new substituents, while the pyridine ring can undergo various coupling reactions. nih.govchemicalbook.com This synthetic tractability, combined with the inherent biological relevance of its core structures, solidifies the position of this compound as a compound of high interest in the ongoing quest for novel and effective therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

5-aminopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICDCKVYZROEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506801 | |

| Record name | 5-Aminopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62009-21-6 | |

| Record name | 5-Aminopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Aminopyridine 3 Sulfonamide

Established Synthetic Routes for Aminopyridine-Sulfonamides

The traditional synthesis of aminopyridine-sulfonamides relies on well-documented organic reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution. These methods provide reliable, albeit sometimes lengthy, pathways to the target molecules.

Sulfonation of Aminopyridine Precursors

Direct sulfonation of an aminopyridine is a potential route to introduce the sulfonic acid group, which can subsequently be converted to a sulfonamide. The amino group on the pyridine (B92270) ring acts as a directing group for incoming electrophiles. For instance, the reaction of 4-aminopyridine (B3432731) with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) has been shown to yield 4-aminopyridinium-3-sulfonate. iucr.org This demonstrates the feasibility of sulfonating an aminopyridine at the position meta to the amino group. While a direct single-step sulfonation of 3-aminopyridine (B143674) to 5-aminopyridine-3-sulfonamide is not extensively reported, this general principle suggests a plausible, though perhaps low-yielding, pathway.

A more common multi-step approach to introduce a sulfonyl group onto a pyridine ring starting from an amine involves diazotization. For example, 3-aminopyridine can be converted to its corresponding diazonium salt, which is then subjected to a sulfonyl chlorination reaction to yield pyridine-3-sulfonyl chloride. google.com This intermediate is then readily converted to the sulfonamide.

Amidation Reactions with Sulfonyl Chlorides

A cornerstone in the synthesis of sulfonamides is the reaction between a sulfonyl chloride and an amine. This method is widely applicable to the synthesis of aminopyridine-sulfonamides. The general approach involves reacting an aminopyridine with a suitable sulfonyl chloride. For instance, various aminopyridine derivatives have been successfully converted to their corresponding sulfonamides through this pathway. imist.maresearchgate.net

One documented strategy involves the initial synthesis of a more complex pyridine structure, followed by chlorosulfonation and subsequent amidation. For example, 2-aminopyridine (B139424) can be reacted with p-bromo phenacyl bromide, and the resulting imidazole[1,2-a]pyridine is then treated with chlorosulfonic acid to produce the sulfonyl chloride, which is finally reacted with various amines to yield the desired sulfonamides. imist.ma Another relevant example is the reaction of 2-bromo-3-aminopyridine with pyridine sulfonyl chlorides, which also yields sulfonamide products. nih.gov These examples underscore the versatility of using pre-functionalized aminopyridines and various sulfonyl chlorides to access a diverse range of sulfonamide compounds.

Multi-step Synthesis Strategies

Complex organic molecules like this compound often necessitate multi-step synthetic sequences to achieve the desired substitution pattern and functional groups. These strategies offer greater control over regioselectivity and can be adapted to produce a variety of analogs.

An established multi-step synthesis for an isomeric aminopyridine sulfonamide begins with a more readily available starting material. For example, 6-aminopyridine-3-sulfonic acid can be synthesized from 2-aminopyridine. rasayanjournal.co.inontosight.ai This is achieved by reacting 2-aminopyridine with concentrated sulfuric acid in the presence of aluminum powder at elevated temperatures. rasayanjournal.co.in The resulting 6-aminopyridine-3-sulfonic acid is a stable intermediate that can be isolated and purified. rasayanjournal.co.in

The sulfonic acid group of 6-aminopyridine-3-sulfonic acid can be converted into a more reactive sulfonyl chloride. This is typically accomplished by treating the sulfonic acid with a chlorinating agent such as phosphorus pentachloride in the presence of phosphorus oxychloride. rasayanjournal.co.in The resulting 6-aminopyridine-3-sulfonyl chloride is a key intermediate that can then be used to form the sulfonamide. rasayanjournal.co.insigmaaldrich.com The crude sulfonyl chloride is then reacted with a suitable amine to furnish the final sulfonamide product. rasayanjournal.co.in While this specific route yields the 6-amino isomer, it exemplifies a robust and widely applicable multi-step strategy for the synthesis of aminopyridine sulfonamides.

Novel Synthetic Approaches and Innovations

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of sulfonamides, including those in the aminopyridine class.

Innovations in this area include the development of novel catalytic systems and one-pot procedures. For instance, a cooperative vinylogous anomeric-based oxidation has been utilized for the synthesis of triarylpyridines bearing sulfonamide moieties. nih.gov This method involves the reaction of aldehyde derivatives with methyl ketones containing sulfonamide groups and ammonium (B1175870) acetate (B1210297) in the presence of a magnetic nanoparticle catalyst. nih.gov

Furthermore, greener synthetic routes for key intermediates like pyridine-3-sulfonyl chloride are being explored. An environmentally friendly method has been developed that starts from 3-aminopyridine and proceeds via a diazonium salt intermediate, avoiding the use of harsh reagents like phosphorus pentachloride. patsnap.com This approach offers advantages in terms of reduced waste and safer reaction conditions. patsnap.com These novel methodologies highlight the ongoing efforts to advance the synthesis of complex sulfonamides with improved efficiency and sustainability.

Catalytic Oxidative Sulfonylation

Catalytic oxidative sulfonylation represents a modern approach to the formation of sulfonamides, often circumventing the need for pre-functionalized starting materials like sulfonyl chlorides. These methods typically involve the reaction of an amine with a sulfur dioxide surrogate and an oxidizing agent, facilitated by a metal catalyst. This strategy is part of a broader effort to develop more environmentally benign synthetic routes. acs.org

Recent advancements have highlighted the use of copper-catalyzed three-component reactions involving an aryl boronic acid, an amine, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov This approach allows for the direct, single-step synthesis of a wide array of sulfonamides. nih.gov While a specific application of this method for the direct synthesis of this compound is not extensively documented, the general principle suggests its potential applicability starting from the corresponding boronic acid derivative of 5-aminopyridine.

Another innovative technique is the electrochemical oxidative coupling of thiols and amines. acs.org This method is particularly noteworthy for its mild reaction conditions and the absence of sacrificial reagents, with electricity driving the transformation. acs.org

C-N Cross-Coupling Strategies

The formation of the C-N bond is a cornerstone of many synthetic routes to aryl sulfonamides. These strategies typically involve the coupling of a sulfonamide with an aryl halide or a related electrophile, often catalyzed by a transition metal such as palladium or nickel. acs.org The attenuated nucleophilicity of sulfonamides compared to simple amines can present a challenge, necessitating the development of specialized catalytic systems. google.com

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the sulfonamidation of aryl halides. google.com Photosensitized nickel catalysis, for instance, enables the efficient C-N bond formation between sulfonamides and a broad range of aryl and heteroaryl halides. google.com This method's potential for late-stage functionalization makes it particularly valuable in medicinal chemistry. google.com

For the synthesis of this compound, a plausible C-N cross-coupling approach would involve the reaction of a pre-formed sulfonamide with a suitable pyridine derivative. However, a more common strategy involves the coupling of an amine with a sulfonyl chloride. A key precursor, pyridine-3-sulfonyl chloride, can be synthesized from 3-aminopyridine. google.com The subsequent reaction of this sulfonyl chloride with an ammonia (B1221849) source would yield the desired sulfonamide.

Palladium-catalyzed C-N cross-coupling reactions, famously known as Buchwald-Hartwig amination, are also extensively used for the synthesis of arylamines and could be adapted for the synthesis of N-aryl sulfonamides. acs.org These reactions have seen broad application in the synthesis of complex molecules, including pharmaceuticals. rsc.org

Direct Conversion from Alcohols to Sulfonamides

The direct conversion of alcohols to sulfonamides is a less common but highly desirable transformation as it would utilize readily available starting materials. This transformation is challenging due to the poor leaving group ability of the hydroxyl group. A common strategy to overcome this is the in-situ conversion of the alcohol to a better leaving group, such as a sulfonate ester, followed by nucleophilic substitution with a sulfonamide or an amine. acs.org

While direct one-step catalytic methods are still emerging, some progress has been made. For instance, a water-soluble iridium complex has been shown to catalyze the N-alkylation of sulfonamides with alcohols in water. acs.org Ruthenium pincer complexes have also been used for the direct catalytic olefination of alcohols with sulfones, which, while not a direct sulfonamide synthesis, demonstrates the activation of alcohols for C-S bond formation. rsc.org A direct, one-pot synthesis of sulfonamides from sulfonic acids and amines under microwave irradiation has also been reported, offering a high-yielding alternative. acs.orggoogle.com

Functional Group Interconversions and Derivatization Strategies

Late-Stage Functionalization of Sulfonamide Moieties

Late-stage functionalization (LSF) is a crucial strategy in drug discovery, allowing for the modification of complex molecules at a late step in the synthetic sequence to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.gov While sulfonamides are often considered stable and less reactive functional groups, recent research has focused on methods to activate them for further transformations. nih.gov

One innovative approach involves the photocatalytic conversion of sulfonamides into sulfonyl radical intermediates. acs.orgnih.gov These radicals can then participate in various reactions, such as hydrosulfonylation of alkenes, providing access to a diverse range of complex sulfones. nih.gov This method has been successfully applied to a variety of pharmaceutically relevant molecules. nih.gov

Another strategy for LSF involves the conversion of primary sulfonamides into other functional groups. For example, a mild, NHC-catalyzed reductive deamination of primary sulfonamides can generate sulfinates, which are versatile intermediates for the synthesis of sulfones, sulfonic acids, and other sulfonamides. rsc.org This method is tolerant of many common functional groups, making it suitable for the derivatization of complex molecules. rsc.org

Introduction of Heterocyclic Rings

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of this compound, this could involve the modification of the primary amino group or the sulfonamide nitrogen.

The formation of the sulfonamide bond itself often involves the reaction of a sulfonyl chloride with a heterocyclic amine. mdpi.comnih.gov For instance, camphor-substituted sulfonyl chlorides can be reacted with various N-nucleophiles like morpholine (B109124) or triazole to generate N-heterocyclic sulfonamides. mdpi.comnih.gov This approach could be used to derivatize pyridine-3-sulfonyl chloride with a variety of heterocyclic amines.

Reaction Mechanism Elucidation and Kinetic Studies

The synthesis of this compound typically involves the formation of a sulfonamide group on a pyridine ring that already contains an amino substituent. The most common and established method for creating a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. rsc.org In the context of this compound, this would likely involve the reaction of an aminopyridine derivative with a sulfonating agent.

A plausible synthetic route involves the chlorosulfonation of an appropriately protected aminopyridine followed by amination. The elucidation of the precise reaction mechanism requires a step-by-step analysis of the electron movements and intermediate species involved in these transformations.

Detailed Mechanistic Investigations of Key Steps

The formation of this compound likely proceeds through a series of well-understood reaction mechanisms common in organic chemistry.

A key step in the synthesis of many sulfonamides is the reaction of a sulfonyl chloride with an amine. The generally accepted mechanism for this reaction is a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion as a leaving group and subsequent deprotonation of the nitrogen atom to yield the stable sulfonamide. nih.gov

In the synthesis of pyridine-based sulfonamides, the reaction may involve the initial formation of a pyridine-sulfonyl chloride intermediate. For instance, the synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonyl chloride is achieved by reacting 2-(4-bromophenyl)imidazo[1,2-a]pyridine (B183163) with chlorosulfonic acid. This sulfonyl chloride can then be reacted with various amines to produce the corresponding sulfonamides.

Another potential mechanistic pathway involves an electrochemical oxidative coupling of amines and thiols. This method generates a sulfonamide bond through a series of radical intermediates. The process typically begins with the oxidation of the amine to a radical cation, which then reacts with a disulfide. Subsequent oxidation steps lead to the formation of the sulfonamide. cardiff.ac.uk

The table below outlines a hypothetical mechanistic pathway for the formation of a pyridine sulfonamide from an aminopyridine precursor, based on established chemical principles.

| Step | Description | Intermediate Species |

| 1 | Protection of the Amino Group | The amino group of the aminopyridine is protected (e.g., via acetylation) to prevent unwanted side reactions during sulfonation. |

| 2 | Electrophilic Aromatic Substitution (Sulfonation) | The protected aminopyridine undergoes electrophilic aromatic substitution with a sulfonating agent (e.g., chlorosulfonic acid) to introduce a sulfonyl chloride group at the 3-position. The directing effects of the substituents on the pyridine ring are crucial for regioselectivity. |

| 3 | Nucleophilic Substitution (Amination) | The resulting sulfonyl chloride is treated with ammonia or an amine, which acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion. |

| 4 | Deprotonation | A base removes a proton from the nitrogen atom, forming the sulfonamide. |

| 5 | Deprotection | The protecting group on the amino group is removed to yield the final product, this compound. |

This table presents a generalized, hypothetical reaction pathway. The actual mechanism can be influenced by specific reaction conditions.

Kinetic Profiling of Synthesis Reactions

The rate of sulfonamide formation is generally dependent on several factors:

Nucleophilicity of the Amine: More nucleophilic amines will react faster with the sulfonyl chloride. The electronic properties of the substituents on the amine play a significant role.

Electrophilicity of the Sulfonyl Chloride: The reactivity of the sulfonyl chloride is influenced by the electronic nature of the group it is attached to. Electron-withdrawing groups on the pyridine ring would increase the electrophilicity of the sulfur atom.

Solvent: The choice of solvent can influence reaction rates by stabilizing intermediates and transition states.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Catalyst: The presence of a catalyst, such as a base to neutralize the HCl formed, can significantly accelerate the reaction.

Kinetic studies of related reactions, such as the electrochemical synthesis of sulfonamides, have shown that the reaction rate can be monitored by observing the consumption of starting materials and the formation of the product over time. cardiff.ac.uk For example, a kinetic experiment could involve taking aliquots from the reaction mixture at different time points and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of reactants and products.

The data from such an experiment could be used to determine the reaction order with respect to each reactant and to calculate the rate constant for the reaction. A hypothetical kinetic data table for the reaction of a pyridine sulfonyl chloride with an amine is presented below.

| Time (minutes) | [Pyridine Sulfonyl Chloride] (M) | [Amine] (M) | [Sulfonamide] (M) |

| 0 | 0.100 | 0.200 | 0.000 |

| 10 | 0.085 | 0.185 | 0.015 |

| 20 | 0.072 | 0.172 | 0.028 |

| 30 | 0.061 | 0.161 | 0.039 |

| 60 | 0.040 | 0.140 | 0.060 |

This is a hypothetical data table to illustrate the type of data that would be collected in a kinetic study.

By plotting the concentration of reactants versus time, the rate of the reaction can be determined. Further analysis, such as using the method of initial rates, would allow for the determination of the rate law for the reaction.

Structure Activity Relationship Sar Studies of 5 Aminopyridine 3 Sulfonamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 5-aminopyridine-3-sulfonamide derivatives can be significantly altered by modifying the substituents on the pyridine (B92270) ring and the sulfonamide group. These modifications can affect the compound's affinity for its biological target, as well as its pharmacokinetic properties.

The arrangement of the amino and sulfonamide groups on the pyridine ring is a critical determinant of pharmacological activity. While specific SAR studies on this compound are not extensively detailed in the provided results, the general principles of sulfonamide SAR emphasize the importance of the relative positions of key functional groups. For instance, in the well-studied antibacterial sulfanilamides, the para-disubstituted pattern of the amino and sulfonamide groups on a benzene (B151609) ring is essential for activity. youtube.com Any deviation to a meta or ortho arrangement leads to a loss of antibacterial action. youtube.com

This principle of positional isomerism is also significant in the pyridine sulfonamide series. A study comparing the three simple isomers of aminopyridine (2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine) revealed differences in their pharmacological properties, highlighting the impact of the amino group's position on the pyridine ring. nih.gov Therefore, it is highly probable that the specific 5-amino, 3-sulfonamide arrangement is crucial for the biological profile of this particular scaffold, and isomers such as 6-aminopyridine-3-sulfonamide (B1141869) would be expected to exhibit different activities.

Table 1: Comparison of Aminopyridine Isomers and Related Sulfonamides

| Compound Name | Structure | Key Features |

| This compound |  | Amino group at position 5, sulfonamide at position 3. nih.gov |

| 6-Aminopyridine-3-sulfonamide |  | Isomer with amino group at position 6. sigmaaldrich.com |

| Sulfanilamide (B372717) |  | Para-substituted aminobenzene sulfonamide, a classic antibacterial. youtube.comdrugbank.com |

Note: This table is for illustrative purposes to highlight isomeric differences.

The introduction of aromatic and heteroaromatic substituents, typically on the sulfonamide nitrogen (N1 position), has a profound effect on the biological activity of sulfonamides. In many cases, these substitutions lead to highly potent derivatives. youtube.com For example, attaching heterocyclic rings to the sulfonamide nitrogen of sulfanilamide was a key strategy in developing more effective antibacterial agents. ijpsonline.com

In the context of pyridine-3-sulfonamides, substitutions at other positions of the pyridine ring are also explored. For instance, 4-substituted pyridine-3-sulfonamides have been synthesized and evaluated as carbonic anhydrase inhibitors. nih.gov The nature of these substituents, whether they are electron-donating or electron-withdrawing, and their steric bulk, can modulate the electronic properties of the pyridine ring and the sulfonamide group, thereby influencing binding affinity to target enzymes. nih.gov The use of a 3,5-dimethylphenylamino group at the 2-position of a pyridine-3-sulfonamide (B1584339) scaffold highlights the exploration of diverse aromatic substitutions to modulate activity.

Role of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide group is a versatile functional group in medicinal chemistry, capable of engaging in multiple types of interactions with biological targets. researchgate.netresearchgate.net It is a key pharmacophore in a wide range of drugs, including antibacterial, diuretic, and anticancer agents. ijpsonline.comresearchgate.net

The biological activity of many sulfonamides is dependent on the ionization state of the sulfonamide group. The sulfonamide proton is weakly acidic, and at physiological pH, the group can exist in both an ionized (anionic) and non-ionized form. youtube.com The ionized form, SO₂NH⁻, is often the active species, particularly for enzyme inhibitors like the carbonic anhydrase inhibitors. nih.gov This anionic form can coordinate with metal ions, such as the zinc ion in the active site of carbonic anhydrase. nih.gov

The acidity (pKa) of the sulfonamide can be tuned by the substituents on the aromatic or heteroaromatic ring. Electron-withdrawing groups, such as a pyridine ring itself, increase the acidity of the sulfonamide, favoring the ionized form and often enhancing potency. nih.gov An optimal pKa range of 6.6 to 7.4 is often cited for antibacterial sulfonamides to ensure sufficient ionization for activity while maintaining enough lipophilicity to cross bacterial cell membranes. youtube.com

The sulfonamide moiety is an excellent hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). researchgate.net This allows it to form strong hydrogen bonding networks within the active site of a protein, contributing significantly to binding affinity. nih.govacs.org The two sulfonyl oxygen atoms can accept hydrogen bonds, while the nitrogen can donate a hydrogen bond. researchgate.net

Structure-Based Drug Design Principles Applied to this compound

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. This methodology has been applied to sulfonamide-containing compounds, including those with a pyridine scaffold. nih.gov

A key strategy in SBDD for sulfonamides is the "tail approach". nih.gov This involves a zinc-binding group, typically the sulfonamide, attached to an aromatic or heteroaromatic scaffold. While the sulfonamide group anchors the molecule to the active site (e.g., by binding to the zinc ion in carbonic anhydrases), the "tail," which is the rest of the molecule, can be modified to extend into sub-pockets of the active site. nih.gov By making specific interactions with amino acid residues in these sub-pockets, selectivity for a particular enzyme isoform can be achieved. nih.gov

For pyridine-3-sulfonamide derivatives, SBDD involves synthesizing a library of compounds with diverse substituents at various positions on the pyridine ring. nih.gov These compounds are then tested for their biological activity. Molecular docking studies are often used to predict how these derivatives will bind to the target and to rationalize the observed SAR. nih.gov High-resolution co-crystal structures of potent inhibitors bound to their target provide invaluable insights for the next round of design, allowing for the optimization of ligand-target interactions and the improvement of properties like potency and selectivity. nih.govacs.org

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by starting with small, low-complexity molecules, or "fragments," that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. The this compound core can be considered a key fragment or starting point for such a strategy.

In the context of FBDD, the this compound scaffold offers several strategic vectors for chemical modification. The primary amine (-NH2) group, the sulfonamide (-SO2NH2) group, and the pyridine ring itself can be independently and systematically modified to explore the chemical space around the core fragment.

Research on related pyridine-based sulfonamides illustrates the FBDD principles. For instance, in the development of inhibitors for enzymes like carbonic anhydrase or various kinases, the sulfonamide group often serves as the crucial "warhead" or zinc-binding group, anchoring the fragment to the active site. nih.govmdpi.com The pyridine ring provides a rigid core structure, while the amino group offers a point for derivatization to enhance binding affinity and selectivity.

A hypothetical FBDD approach starting with this compound would involve:

Fragment Screening: Identifying the binding of the core this compound fragment to a target protein using biophysical techniques like X-ray crystallography or NMR spectroscopy.

Fragment Growth: Elaborating the structure from one of its key vectors. For example, acylating the amino group or substituting the sulfonamide nitrogen with various alkyl or aryl groups to probe for additional interactions within the target's binding pocket.

Fragment Linking: If another fragment is found to bind in a neighboring sub-pocket, the two can be linked together to create a larger, higher-affinity molecule.

Studies on related pyridine sulfonamide derivatives have shown that modifications at these positions can drastically alter biological activity. For example, in a series of pyridine acyl sulfonamides designed as COX-2 inhibitors, the nature of the acyl group attached to the sulfonamide nitrogen was critical for potency. nih.gov Similarly, in the design of PI3K/mTOR dual inhibitors, extending the aromatic skeleton linked to a methoxypyridine sulfonamide core was explored to enhance binding with the hinge region of the kinase. mdpi.com

Table 1: Illustrative SAR Data for Pyridine Sulfonamide Derivatives Targeting VEGFR-2

This table presents data for a series of pyridine-sulfonamide hybrids, demonstrating how modifications to the core structure impact inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The data is based on findings from related research. nih.gov

| Compound ID | Core Scaffold Modification | Target | IC50 (µM) |

| VIIa | Substitution with 4-chlorophenyl group | VEGFR-2 | 5.2 |

| VIIb | Substitution with 4-methoxyphenyl (B3050149) group | VEGFR-2 | 3.6 |

| VIIc | Substitution with 3,4-dimethoxyphenyl group | VEGFR-2 | 6.8 |

| Sorafenib | Reference Drug | VEGFR-2 | 4.8 |

This table is for illustrative purposes and is based on data from related pyridine-sulfonamide hybrid research.

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are employed. These strategies rely on the knowledge of a set of molecules that are active against the target to develop a model that predicts the activity of new, untested compounds. Key LBDD methods include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For derivatives of this compound, 2D and 3D-QSAR studies can be conducted. researchgate.net Descriptors such as electronic properties (e.g., charge distribution), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP) of different substituents on the pyridine ring or sulfonamide group are correlated with their measured biological activity (e.g., IC50 values).

For instance, a QSAR study on aminopyridine-based inhibitors of JNK kinases revealed the importance of specific topological and quantum chemical descriptors for inhibitory activity. researchgate.net Such models can guide the synthesis of new derivatives by predicting which substitutions are likely to improve potency. Research on pyrimidine-sulfonamide hybrids also utilized 3D-QSAR to design novel inhibitors, highlighting the importance of steric and electronic fields around the molecule. nih.gov

Pharmacophore Modeling:

A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. By aligning a set of active this compound derivatives, a common feature pharmacophore can be generated.

A typical pharmacophore for this class of compounds might include:

A hydrogen bond donor (from the amino group).

A hydrogen bond acceptor (from the sulfonamide oxygens).

An aromatic ring feature (the pyridine ring).

This model can then be used as a 3D query to screen large virtual databases for new molecules that match the pharmacophore, potentially identifying novel and diverse chemical scaffolds with the desired biological activity. Studies on other sulfonamide-containing heterocycles have successfully used this approach to identify dual inhibitors of enzymes like DHPS and DHFR by designing molecules that fit the pharmacophoric requirements of both active sites. acs.org

Table 2: Key Pharmacophoric Features and Their Potential Roles

| Feature | Corresponding Moiety in this compound | Potential Interaction with Target |

| Hydrogen Bond Donor | Amino (-NH2) group, Sulfonamide (-NH2) | Interaction with acidic residues (e.g., Asp, Glu) or backbone carbonyls |

| Hydrogen Bond Acceptor | Sulfonyl (-SO2) oxygens, Pyridine nitrogen | Interaction with basic residues (e.g., Lys, Arg) or backbone amides |

| Aromatic Ring | Pyridine ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Center | Can be introduced via substitution | Interaction with hydrophobic pockets in the active site |

The integration of these computational strategies provides a robust framework for the rational design of novel derivatives based on the this compound scaffold, accelerating the discovery of new therapeutic agents.

Biological and Pharmacological Research of 5 Aminopyridine 3 Sulfonamide and Its Analogues

Enzymatic Inhibition and Modulation

Research into 5-Aminopyridine-3-sulfonamide and its analogues has revealed a range of inhibitory activities against several important enzymes. These findings highlight the potential of this chemical scaffold in the development of targeted therapeutic agents.

Carbonic Anhydrase Inhibition (hCA I, II, IX, XII)

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the active site of the enzyme. Analogues of this compound, particularly those incorporating heterocyclic and aromatic sulfonamide structures, have been investigated for their inhibitory effects on various human carbonic anhydrase (hCA) isoforms.

The cytosolic isoforms hCA I and II are considered off-targets in many therapeutic applications, while the transmembrane, tumor-associated isoforms hCA IX and XII are key targets in cancer research. nih.govnih.gov Studies on pyrazolopyridine sulfonamides, which share structural similarities with aminopyridine sulfonamides, have shown varied inhibition constants (Ki) against these isoforms. For instance, some derivatives exhibited potent inhibition of hCA I with Ki values as low as 58.8 nM, surpassing the activity of the standard inhibitor acetazolamide (B1664987) (Ki = 250 nM). nih.gov Similarly, certain compounds showed strong inhibition against hCA II. nih.gov

The inhibitory activity is influenced by the nature and position of substituents on the aromatic ring. Generally, electron-withdrawing groups on a phenyl ring attached to the sulfonamide moiety tend to enhance inhibitory activity against hCA I compared to electron-donating groups. iasp-pain.org Novel N-substituted sulfonyl amide derivatives incorporating a 1,3,4-oxadiazol motif have demonstrated high potency against hCA I and hCA II, with Ki values in the nanomolar range. nih.gov

Table 1: Inhibitory Activity of Selected Sulfonamide Analogues against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | 250 | 12.5 | 25.0 | 5.7 |

| Pyrazolopyridine Sulfonamide 1f nih.gov | 58.8 | - | - | - |

| Pyrazolopyridine Sulfonamide 1g nih.gov | 66.8 | - | - | - |

| Pyrazolopyridine Sulfonamide 1k nih.gov | 88.3 | - | - | - |

| N-substituted sulfonyl amide 6a nih.gov | - | - | - | - |

| N-substituted sulfonyl amide 6d nih.gov | - | - | - | - |

| N-substituted sulfonyl amide 6h nih.gov | - | - | - | - |

Note: '-' indicates data not available in the cited sources.

α-Amylase and α-Glucosidase Inhibition

Inhibitors of α-amylase and α-glucosidase are investigated for their potential in managing type 2 diabetes by slowing carbohydrate digestion. While direct studies on this compound are limited, research on related pyridine (B92270) sulfonamide derivatives shows promising activity.

A study on novel pyridine 2,4,6-tricarbohydrazide derivatives, which contain a central pyridine ring, demonstrated significant α-glucosidase inhibitory activity. nih.gov One of the most active compounds, bearing a 4-fluoro benzyl (B1604629) group, exhibited an IC50 value of 25.6 ± 0.2 μM against yeast α-glucosidase, which was more potent than the standard drug acarbose (B1664774) (IC50 38.25 ± 0.12 μM). nih.gov Another analogue from the same series showed notable inhibition against both α-glucosidase (IC50 32.2 ± 0.3 μM) and cholinesterases. nih.gov

Furthermore, pyrazole-containing derivatives, which are structurally related to pyridines, have also been evaluated for their α-glucosidase inhibiting potentials. nih.gov The inhibitory potential of these analogues suggests that the pyridine sulfonamide scaffold is a promising area for the development of new α-glucosidase inhibitors.

Table 2: α-Glucosidase Inhibitory Activity of Pyridine Sulfonamide Analogues

| Compound | α-Glucosidase IC50 (µM) |

| Acarbose (Standard) | 38.25 ± 0.12 |

| Pyridine carbohydrazide (B1668358) 4c nih.gov | 25.6 ± 0.2 |

| Pyridine carbohydrazide 4a nih.gov | 32.2 ± 0.3 |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The aminopyridine structure is a known pharmacophore for AChE inhibition. Research on 4-aminopyridine (B3432731) derivatives has shown that they can possess significant anticholinesterase activity. nih.govresearchgate.net

A study on pyridine 2,4,6-tricarbohydrazide derivatives also explored their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition activities. nih.gov One compound from this series displayed an IC50 value of 50.2 ± 0.8 μM against AChE and 43.8 ± 0.8 μM against BChE. nih.gov Additionally, novel N-substituted sulfonyl amide derivatives incorporating a 1,3,4-oxadiazol moiety have been identified as highly potent inhibitors of AChE, with Ki values in the low nanomolar range (23.11–52.49 nM). nih.gov These findings suggest that the combination of a pyridine ring and a sulfonamide group, as seen in this compound, could lead to effective cholinesterase inhibitors.

Table 3: Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity of Pyridine Sulfonamide Analogues

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| Pyridine carbohydrazide 4a nih.gov | 50.2 ± 0.8 | 43.8 ± 0.8 |

STAT3 SH2 Domain Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a validated target in cancer therapy due to its role in tumor cell proliferation and survival. A viable strategy for inhibiting STAT3 is to block its SH2 domain, which is crucial for its activation and dimerization.

A fragment-based drug design approach led to the discovery of 5,8-dioxo-6-(pyridin-3-ylamino)-5,8-dihydronaphthalene-1-sulfonamide (LY5) as a novel STAT3 SH2 domain inhibitor. mdpi.com This compound, which features a pyridin-3-ylamino group structurally related to 5-aminopyridine, was confirmed to bind to the STAT3 SH2 domain. mdpi.com LY5 demonstrated an IC50 range of 0.5-1.4 μM in various cancer cell lines and was shown to suppress tumor growth in an in vivo mouse model. mdpi.com This highlights the potential of the aminopyridine sulfonamide scaffold in targeting the STAT3 signaling pathway.

Table 4: Inhibitory Activity of a STAT3 SH2 Domain Inhibitor Analogue

| Compound | Cancer Cell Line IC50 (µM) |

| 5,8-dioxo-6-(pyridin-3-ylamino)-5,8-dihydronaphthalene-1-sulfonamide (LY5) mdpi.com | 0.5 - 1.4 |

Dihydropteroate (B1496061) Synthetase Inhibition

Sulfonamides are classic inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. They act as competitive inhibitors, mimicking the natural substrate para-aminobenzoic acid (pABA). By blocking this enzyme, sulfonamides prevent the synthesis of folic acid, which is necessary for nucleic acid production and cell division, leading to a bacteriostatic effect. The absence of this folate synthesis pathway in mammals accounts for the selective toxicity of sulfonamides against bacteria.

Human Serum Paraoxonase-1 (hPON1) Inhibition

Human serum paraoxonase-1 (hPON1) is an enzyme with antioxidant properties. Studies have shown that some sulfonamides can act as inhibitors of hPON1. The inhibition kinetics can vary, with some sulfonamides exhibiting competitive inhibition while others show non-competitive inhibition. This indicates that the interaction with the enzyme can be complex and dependent on the specific structure of the sulfonamide.

Antimicrobial Research

Sulfonamides were the first systemic chemotherapeutic agents used to treat bacterial infections in humans and continue to be an important class of antimicrobial drugs. nih.govmhmedical.com Their derivatives have demonstrated a broad spectrum of activity against various microorganisms. researchgate.netnih.gov

Antibacterial Activity (Gram-positive and Gram-negative)

Sulfonamides are effective against a wide range of Gram-positive and certain Gram-negative bacteria. nih.gov Susceptible Gram-negative bacteria include species such as Escherichia coli, Klebsiella, and Salmonella. nih.gov However, they generally show no inhibitory activity against Pseudomonas aeruginosa and Serratia species. nih.gov The antibacterial efficacy of sulfonamide derivatives can be influenced by the nature of substitutions on the amide nitrogen. mhmedical.com For example, incorporating heterocyclic aromatic nuclei at the N1 position can lead to highly potent compounds. mhmedical.com

Studies on various sulfonamide derivatives have demonstrated their antibacterial potential. For instance, a series of sulfonamide-derived chromones showed significant activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri) bacteria. nih.gov Similarly, novel sulfonamide isoxazolo[5,4-b]pyridine (B12869864) derivatives have shown activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.netnih.gov

Interactive Table of Antibacterial Activity of Sulfonamide Derivatives:

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| Sulfonamide-derived chromones | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri | nih.gov |

| Sulfonamide isoxazolo[5,4-b]pyridines | - | Pseudomonas aeruginosa, Escherichia coli | researchgate.netnih.gov |

| Thienopyrimidine–sulfonamide hybrids | Staphylococcus aureus | Escherichia coli | mdpi.com |

Antifungal Activity

Certain sulfonamides also exhibit antifungal properties. nih.gov They have shown inhibitory activity against some fungi, such as Pneumocystis carinii. nih.gov Research on sulfonamide-derived chromones demonstrated significant activity against various fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glaberata. nih.gov

Furthermore, recent studies have focused on arylsulfonamide-type compounds for their antifungal potential against different Candida species. nih.gov Some of these compounds have shown both fungistatic and fungicidal effects against Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov The inhibition of carbonic anhydrases in fungi by sulfonamides is considered a potential mechanism for their antifungal action. nih.gov

Interactive Table of Antifungal Activity of Sulfonamide Derivatives:

| Compound Type | Fungal Strains | Reference |

| Sulfonamide-derived chromones | Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, Candida glaberata | nih.gov |

| Arylsulfonamides | Candida albicans, Candida parapsilosis, Candida glabrata | nih.gov |

| Thienopyrimidine–sulfonamide hybrids | Candida albicans, Candida parapsilosis | mdpi.com |

Antimalarial Activity

Sulfonamides, often in combination with other drugs, have been used in the treatment of malaria. malariaworld.org For example, a combination of pyrimethamine (B1678524) and sulfadoxine (B1681781) is still used for malaria treatment in specific populations. malariaworld.org The development of new sulfonamide-based derivatives is an active area of research to combat drug resistance in malaria. rsc.orgnih.gov

Recent studies have explored novel sulfonamide derivatives with antimalarial properties. A series of pyrimidine-tethered spirochromane-based sulfonamide derivatives demonstrated strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. rsc.orgnih.gov These compounds were found to inhibit the cysteine protease enzymes falcipain-2 and falcipain-3, which are crucial for the parasite's survival. rsc.orgnih.gov Another study focused on nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines bearing a sulfonamide fragment, which showed good in vitro antimalarial activity against P. falciparum. mdpi.com

Mechanisms of Antimicrobial Action

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthetase. nih.govmhmedical.com This enzyme is essential for the synthesis of folic acid in bacteria, as it incorporates para-aminobenzoic acid (PABA) into dihydropteroic acid. mhmedical.com Sulfonamides are structurally similar to PABA, allowing them to act as competitive antagonists and block the folic acid synthesis pathway. nih.gov This, in turn, inhibits the production of DNA and prevents the bacteria from replicating, making sulfonamides bacteriostatic rather than bactericidal. nih.gov

The antifungal mechanism of some sulfonamides is linked to the inhibition of carbonic anhydrases, enzymes that are important for fungal growth. nih.gov In the context of malaria, some sulfonamide derivatives have been shown to inhibit parasitic enzymes like falcipain-2 and falcipain-3. rsc.orgnih.gov

Anti-Cancer Research

Sulfonamides have gained significant attention as versatile scaffolds in the development of anticancer agents. nih.gov Their derivatives have been shown to target a variety of proteins and pathways that are critical for cancer cell growth and survival. nih.gov

One of the key mechanisms through which sulfonamides exert their anticancer effects is through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govmdpi.com These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell growth. nih.gov The potent anticancer effects of some sulfonamide COX-2 selective inhibitors are thought to be, in part, due to their ability to also inhibit these carbonic anhydrases. nih.gov

Furthermore, sulfonamides have been developed as inhibitors of other important cancer targets, including tyrosine kinases, which are involved in cell signaling pathways that drive cancer progression. nih.gov They have also been investigated as aromatase inhibitors, which block estrogen synthesis and are relevant in hormone-dependent cancers, and as matrix metalloproteinase inhibitors, which can prevent cancer cell invasion and metastasis. nih.gov

More recently, a novel mechanism of action for certain aryl sulfonamides, such as indisulam, has been discovered. These compounds, termed SPLAMs (splicing inhibitor sulfonamides), promote the degradation of the RNA binding motif protein 39 (RBM39) by recruiting it to an E3 ubiquitin ligase complex. nih.gov This leads to aberrant pre-mRNA splicing and ultimately, cancer cell death. nih.gov

The hybridization of the sulfonamide moiety with other pharmacologically active scaffolds, such as pyrimidine, has also proven to be a promising strategy for developing new anticancer agents. nih.gov These hybrid molecules can potentially act on multiple targets within cancer cells, leading to enhanced efficacy. nih.gov For example, novel sulfonamide derivatives have been identified as potent activators of tumor pyruvate (B1213749) kinase M2 (PKM2), an enzyme that plays a critical role in the metabolic reprogramming of cancer cells. nih.gov

Interactive Table of Anti-Cancer Mechanisms of Sulfonamide Derivatives:

| Mechanism of Action | Target Protein/Pathway | Example Compound Class | Reference |

| Carbonic Anhydrase Inhibition | CA IX, CA XII | Indoline-5-sulfonamides | mdpi.com |

| Tyrosine Kinase Inhibition | Various Tyrosine Kinases | General Sulfonamides | nih.gov |

| Splicing Inhibition | RBM39 Degradation | Indisulam (Aryl Sulfonamide) | nih.gov |

| PKM2 Activation | Pyruvate Kinase M2 | Novel Sulfonamide Derivatives | nih.gov |

| Hybrid Molecule Action | Multiple Targets | Pyrimidine-sulfonamide hybrids | nih.gov |

Cytostatic Activity on Cancer Cell Lines (e.g., U2OS, MCF-7, HepG2)

Analogues of this compound have demonstrated notable cytostatic activity across various cancer cell lines. Research into indole-based sulfonamides, which share structural similarities, has shown promising results. For instance, a series of indole-based sulfonohydrazide derivatives were tested against the MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. nih.gov One particular compound, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, displayed significant inhibitory effects on both cell lines, with IC50 values of 13.2 μM for MCF-7 and 8.2 μM for MDA-MB-468. nih.gov These compounds were found to be non-toxic to normal HEK 293 cells, suggesting selective anticancer activity. nih.gov

Further studies on indole-based benzenesulfonamides revealed their cytotoxic effects on breast cancer cell lines, including MCF-7. researchgate.net Two compounds, designated A6 and A15, showed potent cytotoxic and antimigratory activities against MCF-7 and SK-BR-3 cells, particularly under hypoxic conditions. researchgate.net The anticancer activities of these compounds were linked to the inhibition of Carbonic Anhydrase IX (CA IX). researchgate.net

Another class of related compounds, 1-acylated indoline-5-sulfonamides, also exhibited moderate antiproliferative effects against the MCF-7 cancer cell line under both normal and hypoxic conditions. nih.gov One compound from this series suppressed the growth of MCF-7 cells with an IC50 of 12.9 µM. nih.gov

The table below summarizes the cytostatic activity of selected sulfonamide analogues on the MCF-7 breast cancer cell line.

| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Source |

| Indole based sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | nih.gov |

| 1-Acylated indoline-5-sulfonamide | Compound 4f | MCF-7 | 12.9 | nih.gov |

| Indole-based benzenesulfonamide (B165840) | Compound Sb | MCF-7 | 28.41 | researchgate.net |

| Indole-based benzenesulfonamide | Compound Sd | MCF-7 | 61.20 | researchgate.net |

Tumor Growth Suppression in In Vivo Models

The antitumor potential of aminopyridine sulfonamide analogues has been substantiated in various in vivo models. A notable example is the compound E7010, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, an orally active sulfonamide. nih.gov In studies using mouse models, oral administration of E7010 at doses of 25-100 mg/kg daily for 8 days resulted in a 60-99% inhibition of colon 38 carcinoma growth. nih.gov

E7010 demonstrated a broad spectrum of activity against various human tumor xenografts when administered orally. nih.gov It effectively inhibited the growth of gastric, colon, lung, and breast cancers. nih.gov For instance, it suppressed the growth of two breast cancer xenografts, H-31 and MX-1, by 79-87%. nih.gov Furthermore, E7010 was active against several rodent tumors, including M5076 fibrosarcoma (75% tumor growth inhibition) and SST-2 mammary carcinoma in rats (84% inhibition). nih.gov In an orthotopic transplantation model of murine Colon 38 tumor, E7010 not only suppressed the growth of the primary tumor but also more effectively inhibited hepatic metastasis. nih.gov

The table below presents the in vivo tumor growth inhibition by the sulfonamide analogue E7010 in various human tumor xenograft models.

| Cancer Type | Xenograft Model | Tumor Growth Inhibition (%) | Source |

| Gastric Cancer | H-81, H-111, SC-2, SC-6 | 60-78 | nih.gov |

| Colon Cancer | H-143, COLO320DM, WiDr | 58-83 | nih.gov |

| Lung Cancer | LC-376, LC-6, LX-1 | 63-82 | nih.gov |

| Breast Cancer | H-31, MX-1 | 79-87 | nih.gov |

Targeting Specific Molecular Pathways (e.g., STAT3, Proteasome)

The anticancer effects of this compound analogues are often attributed to their ability to modulate specific molecular pathways critical for cancer cell survival and proliferation.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key target for cancer therapy due to its role in tumor development. nih.govnih.gov Persistent activation of STAT3 is strongly correlated with cancer. nih.gov Research has led to the design of small-molecule benzenesulfonamide derivatives that can selectively suppress STAT3 activation. nih.gov One potent compound was shown to inhibit both overexpressed and IL-6 induced STAT3 phosphorylation, without significantly affecting other STAT isoforms like STAT1 and STAT5, demonstrating its selectivity. nih.gov This inhibition of STAT3 activity led to the induction of cancer cell apoptosis. nih.gov Naphthalene sulfonamides have also been identified as inhibitors of G-CSF-induced STAT3 phosphorylation, leading to apoptosis in acute myeloid leukemia (AML) cells. nih.gov

Proteasome Pathway: The ubiquitin-proteasome system is crucial for protein homeostasis and is often exploited by cancer cells to maintain their high rate of protein turnover. researchgate.net Targeting components of this system, such as proteasome-associated deubiquitinases (DUBs), has emerged as a therapeutic strategy. nih.govmdpi.com Three main DUBs associated with the human proteasome are USP14, RPN11, and UCH37. nih.govmdpi.com Small-molecule inhibitors have been developed to target these DUBs. For example, the RPN11 inhibitor, capzimin, has been shown to stabilize proteasome substrates and exhibit anti-proliferative effects on cancer cells. nih.gov Combining proteasome inhibition with the blockage of other targets, like the Kv1.3 potassium channel, has shown synergistic effects in reducing melanoma cell viability. nih.gov

Development of Novel Therapeutic Targets

Research into aminopyridine sulfonamides and their analogues is paving the way for the identification of novel therapeutic targets in cancer. mdpi.com

Pyruvate Kinase M2 (PKM2): One such emerging target is Pyruvate Kinase M2 (PKM2), an enzyme that plays a critical role in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. nih.gov PKM2 is expressed in many cancer cells, including lung cancer, and is associated with tumor aggressiveness and poor prognosis. nih.gov Novel sulfonamide derivatives have been identified as potent activators of PKM2. nih.govrsc.org These activators induce the tetramerization of PKM2, which restores its activity to a state similar to the PKM1 isoenzyme found in normal adult tissues. nih.gov This reversal of the Warburg effect has shown significant anticancer effects. nih.gov For example, a novel sulfonamide derivative, compound 9b, emerged as a potent PKM2 activator with a high affinity (Kd of 1.378 nM). nih.govrsc.org This activation was associated with increased reactive oxygen species and decreased lactate (B86563) concentration, demonstrating significant anticancer effects in vitro. nih.govrsc.org

Carbonic Anhydrases (CAs): Tumor-associated carbonic anhydrases, particularly CA IX and CA XII, are another important class of targets. nih.gov These enzymes contribute to the acidic tumor microenvironment, which promotes tumor progression and drug resistance. nih.gov Sulfonamides are effective inhibitors of CAs. nih.gov Pyrimidine-sulfonamide hybrids, for instance, are being explored as potent inhibitors of these metalloenzymes. nih.gov Indoline-5-sulfonamide analogues have demonstrated inhibitory activity against CA IX and CA XII, with some compounds suppressing the growth of cancer cells, especially under hypoxic conditions where these CAs are overexpressed. nih.gov

Other Therapeutic Areas of Investigation

The therapeutic potential of this compound and its analogues extends beyond oncology, with active research in areas such as inflammation and diabetes.

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are limited, the broader class of sulfonamides is known for a range of pharmacological activities, including anti-inflammatory effects. wisdomlib.org The development of therapies that target inflammatory signaling pathways is a critical area of research, as inflammation can contribute to conditions like therapeutic resistance in cancer. researchgate.net The structural motifs found in aminopyridine sulfonamides are present in various compounds investigated for their roles in modulating biological pathways, some of which are related to inflammation.

Anti-diabetic Activity

Sulfonamide derivatives are being extensively investigated as potential anti-diabetic agents, targeting various mechanisms to control hyperglycemia. nih.gov

α-Glucosidase and α-Amylase Inhibition: A key strategy in managing type 2 diabetes is to slow down the absorption of glucose by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govmdpi.com Several novel sulfonamide derivatives have shown potent inhibitory activity against these enzymes. nih.govmdpi.com In one study, a series of new sulfonamide derivatives demonstrated excellent inhibitory potential against α-glucosidase, with some compounds being more potent than the standard drug, acarbose. nih.gov For example, compound 3a from this series had an IC50 value of 19.39 μM against α-glucosidase. nih.gov Similarly, derivatives of 3-aminopyridin-2(1H)-ones, which are structurally related, have also shown significant α-glucosidase inhibitory activity. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors, also known as gliptins, are an established class of oral medications for type 2 diabetes. nih.govnih.govmdpi.com They work by preventing the breakdown of incretin (B1656795) hormones like GLP-1, which in turn increases insulin (B600854) secretion and reduces glucagon (B607659) levels in a glucose-dependent manner. mdpi.comyoutube.com Novel sulfonamide-based hybrids are being developed as potent DPP-4 inhibitors. rsc.org A study on sulfonamide-1,3,5-triazine–thiazole derivatives identified a compound (8c) that was a more potent DPP-4 inhibitor (IC50 of 2.32 nM) than the standard drug alogliptin. rsc.org This compound also demonstrated a significant blood glucose-lowering effect in vivo. rsc.org

The table below shows the anti-diabetic activity of selected sulfonamide analogues.

| Compound Class | Target Enzyme | Compound | IC50 | Source |

| Sulfonamide derivatives | α-Glucosidase | 3a | 19.39 µM | nih.gov |

| Sulfonamide derivatives | α-Glucosidase | 3b | 25.12 µM | nih.gov |

| Sulfonamide derivatives | α-Glucosidase | 3h | 25.57 µM | nih.gov |

| Sulfonamide derivatives | α-Glucosidase | 6 | 22.02 µM | nih.gov |

| Sulfonamide-1,3,5-triazine–thiazole | DPP-4 | 8c | 2.32 nM | rsc.org |

Anti-Alzheimer's Disease Potential

The complex and multifactorial nature of Alzheimer's disease (AD) necessitates therapeutic strategies that can address multiple pathological pathways. Sulfonamide derivatives are being actively investigated as multi-target-directed ligands (MTDLs) for this purpose. mdpi.comnih.gov Research has shown that these compounds have the potential to simultaneously address several key aspects of AD pathology, including cholinergic system dysfunction, amyloid-β (Aβ) aggregation, and oxidative stress. nih.govresearchgate.net

A primary mechanism explored is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine (B1216132) is reduced, a strategy employed by current AD medications like donepezil. mdpi.com Furthermore, certain sulfonamide analogues have been found to inhibit the aggregation of Aβ peptides, a hallmark of AD, and to activate the Nrf2 pathway, which is a key regulator of the body's endogenous antioxidant response. mdpi.comnih.gov

Recent studies have synthesized and evaluated novel sulfonamide-based compounds, demonstrating their potential. For instance, a series of new compounds with both sulfonamide and amide functionalities were found to be more potent AChE inhibitors than the clinically used drug rivastigmine. nih.gov In another study, hybrid molecules combining a sulfonamide moiety with a 1,4-dihydropyridine (B1200194) scaffold were developed. mdpi.commdpi.com These hybrids were designed to act as MTDLs, targeting cholinesterase inhibition, calcium channel blockade, and antioxidant activity. mdpi.commdpi.comresearchgate.net

| Compound | Target(s) | Reported Activity | Reference(s) |

| Donepezil-arylsulfonamide hybrids | AChE, Aβ Aggregation | Compound 9 showed significant AChE inhibition (IC₅₀ of 1.6 μM) and Aβ aggregation inhibition (60.7%). | mdpi.com |

| Sulfonamide-dihydropyridine hybrids | BChE, Nrf2 Activation | Compounds 4a and 4f demonstrated selective or dual cholinesterase inhibition and significant activation of the Nrf2 transcriptional pathway. | mdpi.commdpi.com |

| Multifunctional hybrid sulfonamides | MMP-2, AChE, BuChE | Compound 41 showed potent inhibition of MMP-2 (IC₅₀: 18.24 nM), AChE (IC₅₀: 4.28 μM), and BuChE (IC₅₀: 1.32 μM), along with metal-chelating properties. | nih.gov |

IC₅₀ = Half-maximal inhibitory concentration; MMP-2 = Matrix Metalloproteinase-2

Antiviral Activity (e.g., HIV Protease Inhibition)

The sulfonamide scaffold has been successfully incorporated into potent antiviral agents, most notably inhibitors of the human immunodeficiency virus (HIV) protease. researchgate.net HIV protease is an essential enzyme in the viral life cycle, responsible for cleaving large viral polyproteins into smaller, functional proteins required for the assembly of new, infectious virions. nih.govwikipedia.orgmedicalnewstoday.com Inhibiting this enzyme effectively halts the maturation process of the virus. drugbank.compediatriconcall.compatsnap.com

Sulfonamide-containing protease inhibitors are designed as peptide-like molecules that competitively bind to the active site of the HIV protease. wikipedia.org This binding blocks the enzyme's natural substrate from accessing the site, thereby preventing the cleavage of the Gag-Pol polyprotein. drugbank.com The result is the production of immature and non-infectious viral particles. pediatriconcall.comdrugbank.com

Amprenavir (B1666020) and its prodrug, Fosamprenavir, are well-established examples of sulfonamide-based HIV protease inhibitors. researchgate.netwikipedia.orgdrugbank.com Fosamprenavir is rapidly converted to the active form, amprenavir, in the body. drugbank.compediatriconcall.compatsnap.com The sulfonamide group in amprenavir is a key structural feature, contributing to its binding affinity and pharmacological profile. nih.gov The development of these drugs is considered a major success of structure-based drug design, providing a critical component of highly active antiretroviral therapy (HAART). wikipedia.org

| Compound Name | Mechanism of Action | Target Enzyme | Reference(s) |

| Amprenavir | Competitive inhibitor of HIV-1 Protease, preventing cleavage of Gag-Pol polyproteins. | HIV-1 Protease | nih.govdrugbank.com |

| Fosamprenavir | Prodrug that is rapidly hydrolyzed to Amprenavir. | HIV-1 Protease (via Amprenavir) | drugbank.compediatriconcall.compatsnap.com |

| Tipranavir | Non-peptidomimetic inhibitor that interacts directly with the flap region of the protease. | HIV-1 Protease | nih.gov |

| Darunavir | Binds to the backbone atoms of the HIV protease active site. | HIV-1 Protease | acs.org |

Diuretic Applications

The application of sulfonamides as diuretics is one of their oldest and most well-known therapeutic uses. unifi.it Their diuretic effect is primarily achieved through the inhibition of carbonic anhydrase (CA) enzymes in the kidneys. nih.govnih.gov CAIs block the reabsorption of bicarbonate in the proximal tubule, leading to its excretion in the urine. nih.govyoutube.com This causes an osmotic diuresis, where water follows the excreted bicarbonate, increasing urine output. youtube.com

More recently, a novel mechanism for diuretic action involving sulfonamide analogues has been identified: the inhibition of urea (B33335) transporters (UTs). nih.govjscimedcentral.commdpi.com UTs, specifically UT-A1 in the kidney, are crucial for the process of urine concentration. nih.govmdpi.com By blocking these transporters, novel inhibitor compounds can induce diuresis by preventing urea reabsorption, an effect known as "urearesis". nih.gov This mechanism is attractive because it may not cause the electrolyte imbalances associated with traditional diuretics that target sodium transport. jscimedcentral.commdpi.com

| Compound/Class | Primary Mechanism | Target(s) | Reference(s) |

| Acetazolamide | Carbonic Anhydrase Inhibition | CA Isoforms | nih.govacs.org |

| Indapamide | Carbonic Anhydrase Inhibition | Potent inhibitor of CA VII, IX, XII, XIII | nih.gov |

| Chlorthalidone | Carbonic Anhydrase Inhibition | Potent inhibitor of CA VB, VII, IX, XII, XIII | nih.gov |

| Furosemide | Carbonic Anhydrase Inhibition / Na-K-2Cl Cotransporter Inhibition | CA I, II, XIV / NKCC2 | nih.govnih.gov |

| Thienoquinolins (e.g., PU-48) | Urea Transport Inhibition | UT-A1, UT-B | nih.govjscimedcentral.com |

Glucokinase Activation

Glucokinase (GK) is a critical enzyme that acts as a "glucose sensor" in the body, primarily in the liver and pancreatic β-cells. pnas.orgnih.govfrontiersin.org It plays a central role in glucose homeostasis by controlling glucose-stimulated insulin secretion (GSIS) in the pancreas and regulating glucose uptake and glycogen (B147801) synthesis in the liver. nih.govfrontiersin.org Consequently, activating GK has become a significant therapeutic strategy for the treatment of type 2 diabetes. nih.gov

The development of GKAs has faced challenges, but newer generation compounds are showing promise. nih.govmdpi.com While specific research focusing on this compound as a GKA is not widely published, a patent for sulfonamide-thiazolpyridine derivatives as glucokinase activators indicates that the sulfonamide scaffold is being actively explored for this target. google.com The development of hepatoselective GKAs, which primarily target the liver, such as TTP399, aims to provide glycemic control with a lower risk of hypoglycemia. nih.govmdpi.com

| GKA Research Area | Key Finding / Mechanism | Significance | Reference(s) |

| Allosteric Activation | GKAs bind to an allosteric site, stabilizing an active conformation of the enzyme and increasing its affinity for glucose. | This mechanism allows for modulation of enzyme activity, making GK a druggable target for diabetes. | nih.govnih.govportlandpress.com |

| Dual-Acting GKAs (e.g., Dorzagliatin) | Activate GK in both the liver and pancreas. | Aims to restore the glucose-sensing ability of both key metabolic organs. | nih.govmdpi.com |

| Hepatoselective GKAs (e.g., TTP399) | Primarily activate GK in the liver. | May offer effective glucose lowering with a reduced risk of hypoglycemia compared to dual-acting agents. | nih.govmdpi.com |

| Sulfonamide-based GKAs | A patent describes sulfonamide-thiazolpyridine derivatives as GKAs. | Demonstrates that the sulfonamide chemical scaffold is considered a viable structure for developing novel GKAs. | google.com |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound “this compound” for the outlined topics are not publicly available. Research in areas such as molecular docking, quantum chemical calculations, and pharmacophore modeling is often conducted on novel derivatives or classes of compounds with demonstrated biological activity, while fundamental data on specific precursor molecules like this compound may not be as widely published.

While general principles and methodologies for these computational techniques are well-established for sulfonamide and pyridine-containing compounds, applying them to generate a scientifically accurate and data-rich article solely on this compound is not possible without specific research findings. Creating such an article would require speculative data and would not meet the standards of scientific accuracy.

Therefore, the content for the requested sections cannot be generated at this time. Further experimental and computational research focused specifically on this compound would be required to produce the detailed findings necessary to populate the requested article structure.

Computational and Theoretical Studies

Pharmacophore Modeling and Prediction

Identification of Key Pharmacophore Sites

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these key sites in 5-Aminopyridine-3-sulfonamide helps in understanding its potential interactions with biological targets. The primary pharmacophoric features of this compound are derived from its constituent functional groups: the pyridine (B92270) ring, the amino group, and the sulfonamide group.

The key pharmacophore sites identified in the structure of this compound are:

Hydrogen Bond Donors (HBD): The amino group (-NH2) and the sulfonamide group (-SO2NH2) are significant hydrogen bond donors. The two hydrogen atoms on the amino nitrogen and the two hydrogen atoms on the sulfonamide nitrogen can participate in hydrogen bonding interactions with acceptor groups on a receptor.

Hydrogen Bond Acceptors (HBA): The nitrogen atom within the pyridine ring and the two oxygen atoms of the sulfonamide group act as hydrogen bond acceptors. These sites can form hydrogen bonds with donor groups on a biological target.

Aromatic Ring: The pyridine ring itself constitutes an aromatic feature. This can be involved in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a receptor's binding pocket.

These features are crucial for the molecule's ability to bind to a target. The spatial arrangement of these hydrogen bond donors and acceptors, along with the aromatic ring, defines the pharmacophore model for this compound and its derivatives.

Table 1: Key Pharmacophore Features of this compound

| Pharmacophore Feature | Location on Molecule | Potential Interaction |

| Hydrogen Bond Donor | Amino Group (-NH₂) | Interaction with acceptor groups on a receptor |

| Hydrogen Bond Donor | Sulfonamide Group (-SO₂NH₂) | Interaction with acceptor groups on a receptor |

| Hydrogen Bond Acceptor | Pyridine Ring Nitrogen | Interaction with donor groups on a receptor |

| Hydrogen Bond Acceptor | Sulfonamide Oxygen Atoms | Interaction with donor groups on a receptor |

| Aromatic Ring | Pyridine Ring | π-π stacking or hydrophobic interactions |

Drug-Likeness and ADMET Prediction Analysis

Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a compound is, which helps in filtering out compounds that are unlikely to become successful drugs. ADMET prediction involves the computational estimation of a compound's absorption, distribution, metabolism, excretion, and toxicity properties. These predictions are vital for early-stage drug discovery to minimize the chances of late-stage failures. Various computational models are employed to predict these properties for this compound.

Drug-Likeness Assessment:

A common method for evaluating drug-likeness is to check for compliance with established rules such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties that fall within a specific range.

ADMET Predictions:

Computational tools are used to predict the pharmacokinetic and toxicological properties of this compound. These predictions cover various aspects of how the compound is expected to behave in a biological system.

The predicted ADMET properties for this compound are summarized in the following tables, based on computational analysis.

Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound